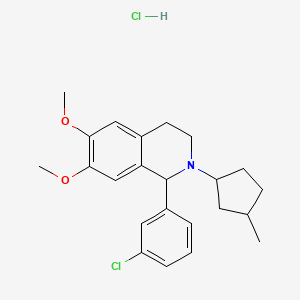![molecular formula C26H19ClN2O4 B5150495 4-[(E)-2-[3-chloro-4-[(2-cyanophenyl)methoxy]-5-ethoxyphenyl]-1-cyanoethenyl]benzoic acid](/img/structure/B5150495.png)
4-[(E)-2-[3-chloro-4-[(2-cyanophenyl)methoxy]-5-ethoxyphenyl]-1-cyanoethenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-[3-chloro-4-[(2-cyanophenyl)methoxy]-5-ethoxyphenyl]-1-cyanoethenyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety, a cyanoethenyl group, and various substituents such as chloro, cyanophenyl, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-[3-chloro-4-[(2-cyanophenyl)methoxy]-5-ethoxyphenyl]-1-cyanoethenyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-[3-chloro-4-[(2-cyanophenyl)methoxy]-5-ethoxyphenyl]-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Bromination with Br2/FeBr3, nitration with HNO3/H2SO4.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(E)-2-[3-chloro-4-[(2-cyanophenyl)methoxy]-5-ethoxyphenyl]-1-cyanoethenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-[3-chloro-4-[(2-cyanophenyl)methoxy]-5-ethoxyphenyl]-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-[3-chloro-4-[(2-cyanophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid
- 4-[(E)-2-[3-chloro-4-[(2-cyanophenyl)methoxy]-5-propoxyphenyl]-1-cyanoethenyl]benzoic acid
Uniqueness
The uniqueness of 4-[(E)-2-[3-chloro-4-[(2-cyanophenyl
Properties
IUPAC Name |
4-[(E)-2-[3-chloro-4-[(2-cyanophenyl)methoxy]-5-ethoxyphenyl]-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O4/c1-2-32-24-13-17(11-22(15-29)18-7-9-19(10-8-18)26(30)31)12-23(27)25(24)33-16-21-6-4-3-5-20(21)14-28/h3-13H,2,16H2,1H3,(H,30,31)/b22-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIKRZURJOOANY-JJFYIABZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Cl)OCC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Cl)OCC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)
![5-[3-(4-methylsulfonylphenyl)phenyl]-1H-pyrazole](/img/structure/B5150429.png)

![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B5150454.png)
![N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5150461.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]-1-propanamine](/img/structure/B5150474.png)
![(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-[4-[(1S,2S)-2-hydroxycyclohexyl]piperazin-1-yl]methanone](/img/structure/B5150479.png)

![5-[6-(2-Methoxyanilino)pyridazin-3-yl]-2-methylbenzenesulfonamide](/img/structure/B5150507.png)
![4-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]phenol](/img/structure/B5150515.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
